FSCPX

Beschreibung

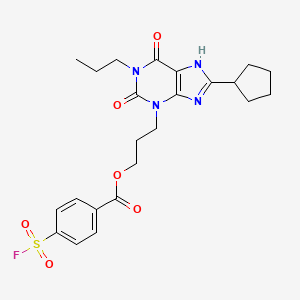

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(8-cyclopentyl-2,6-dioxo-1-propyl-7H-purin-3-yl)propyl 4-fluorosulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O6S/c1-2-12-28-21(29)18-20(26-19(25-18)15-6-3-4-7-15)27(23(28)31)13-5-14-34-22(30)16-8-10-17(11-9-16)35(24,32)33/h8-11,15H,2-7,12-14H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLGXHIRSHTRPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCCOC(=O)C4=CC=C(C=C4)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166094 | |

| Record name | 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156547-56-7 | |

| Record name | 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156547567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine (FSCPX)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis of 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine, a compound also known as FSCPX. This compound is a valuable research tool, acting as a selective and irreversible antagonist of the A1 adenosine receptor. Its unique properties make it instrumental in studies of purinergic signaling pathways and for in vivo "receptor knock-down" experiments.

The synthesis of this compound is a multi-step process, commencing with the commercially available 8-cyclopentyl-1-propylxanthine. The core of the synthesis involves two key transformations: N-alkylation at the 3-position of the xanthine ring, followed by an esterification reaction to introduce the fluorosulfonylbenzoyl moiety.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of xanthine derivatives and related compounds.

Step 1: Synthesis of 8-Cyclopentyl-3-(3-hydroxypropyl)-1-propylxanthine

This initial step involves the selective alkylation of the N3-position of 8-cyclopentyl-1-propylxanthine with a 3-hydroxypropyl group.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) |

| 8-Cyclopentyl-1-propylxanthine | 262.34 |

| 3-Bromo-1-propanol | 138.99 |

| Potassium Carbonate (K₂CO₃) | 138.21 |

| Dimethylformamide (DMF) | 73.09 |

Procedure:

-

To a solution of 8-cyclopentyl-1-propylxanthine in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) as a base.

-

Add 3-bromo-1-propanol to the reaction mixture.

-

Heat the mixture with stirring under an inert atmosphere (e.g., nitrogen or argon). The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 8-cyclopentyl-3-(3-hydroxypropyl)-1-propylxanthine as a solid.

Step 2: Synthesis of 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine (this compound)

The final step is the esterification of the hydroxyl group of the intermediate with 4-(fluorosulfonyl)benzoyl chloride.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) |

| 8-Cyclopentyl-3-(3-hydroxypropyl)-1-propylxanthine | 320.41 |

| 4-(Fluorosulfonyl)benzoyl chloride | 222.62 |

| Triethylamine (TEA) or Pyridine | 101.19 / 79.10 |

| Dichloromethane (DCM) or Chloroform (CHCl₃) | 84.93 / 119.38 |

Procedure:

-

Dissolve 8-cyclopentyl-3-(3-hydroxypropyl)-1-propylxanthine in an anhydrous aprotic solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

-

Add a suitable base, such as triethylamine (TEA) or pyridine, to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 4-(fluorosulfonyl)benzoyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl), followed by a saturated solution of sodium bicarbonate, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine (this compound).

Data Presentation

The following table summarizes the key chemical entities involved in the synthesis of this compound.

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 8-Cyclopentyl-1-propylxanthine | - | C₁₃H₁₈N₄O₂ | 262.34 | Starting Material |

| 8-Cyclopentyl-3-(3-hydroxypropyl)-1-propylxanthine | - | C₁₆H₂₄N₄O₃ | 320.41 | Intermediate |

| 4-(Fluorosulfonyl)benzoyl chloride | - | C₇H₄ClFO₃S | 222.62 | Reagent |

| 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine | This compound | C₂₃H₂₇FN₄O₅S | 506.55 | Final Product |

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

A1 Adenosine Receptor Signaling Pathway

This compound acts as an irreversible antagonist at the A1 adenosine receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit.

Caption: A1 adenosine receptor signaling cascade.

In-Depth Technical Guide: The Dual Mechanism of Action of FSCPX on Adenosine Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 8-cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine (FSCPX), a critical tool in adenosine receptor research. This compound is a potent and selective antagonist of the A1 adenosine receptor, exhibiting a unique, dual mode of action that combines irreversible receptor antagonism with the modulation of extracellular adenosine levels. This guide details the molecular interactions, signaling pathways, and experimental methodologies relevant to the study of this compound.

Core Mechanism 1: Irreversible Antagonism of the A1 Adenosine Receptor

This compound is a derivative of the well-characterized selective A1 adenosine receptor antagonist, 8-cyclopentyl-1,3-dipropylxanthine (DPCPX). The key structural feature of this compound is the presence of a fluorosulfonylphenyl moiety. This group acts as a reactive electrophile, enabling the formation of a covalent bond with nucleophilic residues within the A1 adenosine receptor's binding pocket. This irreversible binding permanently inactivates the receptor, making this compound an invaluable tool for "receptor knock-down" experiments both in vitro and in vivo.

The primary consequence of this irreversible antagonism is the blockade of A1 receptor-mediated signaling pathways. A1 adenosine receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). Upon activation by endogenous adenosine, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By irreversibly binding to the A1 receptor, this compound prevents adenosine from activating this pathway, thereby maintaining higher levels of cAMP.

Quantitative Data: Receptor Binding Affinity

| Compound | Receptor Subtype | Binding Affinity (Ki/IC50) | Species | Reference |

| This compound | A1 | IC50 = 11.8 ± 3.2 nM | DDT1 MF2 cells | [1] |

| DPCPX | Human A1 | Ki = 3.9 nM | Human | [2] |

| DPCPX | Human A2A | Ki = 130 nM | Human | [2] |

| DPCPX | Human A2B | Ki = 50 nM | Human | [2] |

| DPCPX | Human A3 | Ki = 4000 nM | Human | [2] |

Signaling Pathway Diagram

Caption: Irreversible antagonism of the A1 adenosine receptor by this compound.

Core Mechanism 2: Putative Inhibition of Ectonucleotidases

Emerging evidence suggests a second, indirect mechanism of action for this compound involving the modulation of extracellular adenosine concentrations. Studies have shown that this compound can reduce the interstitial accumulation of adenosine that is typically induced by nucleoside transport inhibitors like S-(2-hydroxy-5-nitrobenzyl)-6-thioinosine (NBTI). This effect is hypothesized to stem from the inhibition of ectonucleotidases, particularly ecto-5'-nucleotidase (CD73) and ecto-nucleoside triphosphate diphosphohydrolase-1 (NTPDase-1 or CD39). These enzymes are crucial for the extracellular production of adenosine from ATP and AMP.

While direct inhibition of these enzymes by this compound in in-vitro assays has not been consistently observed, circumstantial evidence from ex-vivo preparations strongly supports this hypothesis. The high lipophilicity of this compound may lead to its accumulation in the cell membrane, where it can interact with membrane-bound ectonucleotidases more effectively than in aqueous in-vitro environments. By inhibiting these enzymes, this compound would reduce the rate of adenosine production, thereby lowering its concentration in the synaptic cleft and interstitial space.

Quantitative Data: Ectonucleotidase Inhibition

To date, specific IC50 or Ki values for the inhibition of CD39 and CD73 by this compound have not been reported in the literature. The evidence for this mechanism remains indirect.

Signaling Pathway Diagram

Caption: Putative inhibition of ectonucleotidases by this compound.

Experimental Protocols

Radioligand Binding Assay for an Irreversible Antagonist (this compound)

This protocol is designed to determine the irreversible binding of this compound to the A1 adenosine receptor.

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the A1 adenosine receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Pre-incubation with this compound:

-

Incubate the membrane preparation with various concentrations of this compound (or vehicle control) for a sufficient period to allow for covalent bond formation (e.g., 30-60 minutes at 25-37°C).

-

-

Washing Step:

-

Centrifuge the membranes to pellet them and discard the supernatant containing unbound this compound.

-

Wash the membranes multiple times by resuspending in fresh, ice-cold buffer followed by centrifugation to ensure complete removal of non-covalently bound this compound.

-

-

Radioligand Binding:

-

Resuspend the washed membranes in the assay buffer.

-

Incubate the this compound-pretreated membranes with a saturating concentration of a suitable A1 adenosine receptor radioligand (e.g., [³H]DPCPX).

-

Incubate to equilibrium (e.g., 60-120 minutes at 25°C).

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) under vacuum.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a suitable scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Compare the specific binding of the radioligand in this compound-pretreated membranes to the control (vehicle-pretreated) membranes. A decrease in specific binding indicates irreversible antagonism by this compound.

-

Experimental Workflow Diagram

References

In-Depth Technical Guide to the Chemical Properties of 8-Cyclopentyl-1-propylxanthine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and pharmacological characteristics of 8-cyclopentyl-1-propylxanthine derivatives. These compounds are notable for their potent and selective antagonism of the A1 adenosine receptor, making them valuable tools in pharmacological research and potential therapeutic agents.

Core Chemical Structure and Pharmacological Significance

8-Cyclopentyl-1-propylxanthine derivatives belong to the class of xanthines, which are heterocyclic compounds structurally related to caffeine and theophylline. The core structure consists of a xanthine scaffold with a cyclopentyl group at the 8-position and a propyl group at the 1-position. Variations in substituents at the 3- and 7-positions further modulate the pharmacological profile of these compounds.

The primary pharmacological target of these derivatives is the A1 adenosine receptor, a G protein-coupled receptor that plays a crucial role in regulating cardiac function, neuronal activity, and renal function. By selectively blocking this receptor, 8-cyclopentyl-1-propylxanthine derivatives can counteract the effects of adenosine, leading to potential therapeutic applications in conditions such as bradycardia, heart failure, and neurodegenerative diseases.

Structure-Activity Relationships and Quantitative Data

The affinity and selectivity of 8-cyclopentyl-1-propylxanthine derivatives for adenosine receptors are highly dependent on the nature and position of their substituents. The 8-cyclopentyl group is a key determinant for high affinity at the A1 receptor.

While comprehensive data for a wide range of 1-propyl derivatives is still an area of active research, studies on related 8-cycloalkylxanthines provide significant insights. For instance, 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) is a well-characterized and highly selective A1 antagonist with a Ki value of 0.45 nM at the A1 receptor and 330 nM at the A2 receptor, demonstrating over 700-fold selectivity.[1][2] The potency of 8-phenyl-1-propylxanthine, with a Ki in the range of 20-70 nM, highlights the potential of the 1-propyl scaffold.[3]

Below is a summary of representative quantitative data for 8-cycloalkylxanthine derivatives, illustrating the impact of substitutions on receptor affinity.

| Compound Name | N1-Substituent | N3-Substituent | 8-Substituent | A1 Receptor Ki (nM) | A2 Receptor Ki (nM) | Selectivity (A2/A1) |

| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | Propyl | Propyl | Cyclopentyl | 0.45 | 330 | ~733 |

| 8-Cyclopentyl-1,3-dimethylxanthine (CPT) | Methyl | Methyl | Cyclopentyl | 10.9 | 1440 | ~132 |

| 8-Phenyl-1-propylxanthine | Propyl | H | Phenyl | 20-70 | - | - |

A1 Adenosine Receptor Signaling Pathway

8-Cyclopentyl-1-propylxanthine derivatives exert their effects by competitively blocking the A1 adenosine receptor. This receptor is primarily coupled to inhibitory G proteins (Gi/o). Antagonism of the A1 receptor prevents the downstream signaling cascade initiated by adenosine binding.

Experimental Protocols

General Synthesis Workflow

The synthesis of 8-cyclopentyl-1-propylxanthine derivatives typically follows a multi-step procedure starting from a substituted uracil. The following diagram outlines a general workflow.

Detailed Synthesis of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

The following protocol for the synthesis of the related compound DPCPX can be adapted for 1-propyl derivatives.

-

Nitrosation of 1,3-dipropyluracil: 1,3-dipropyluracil is treated with sodium nitrite in acetic acid to yield 1,3-dipropyl-5-nitrosouracil.

-

Reduction to 5,6-diamino-1,3-dipropyluracil: The nitrosouracil is reduced using a reducing agent such as sodium dithionite in an aqueous solution.

-

Cyclization to 8-cyclopentyl-1,3-dipropylxanthine: The resulting diaminouracil is refluxed with cyclopentanecarboxylic acid in a suitable solvent like toluene. The intermediate is then treated with sodium hydroxide followed by acidification to yield the final product.

Purification and Characterization

-

High-Performance Liquid Chromatography (HPLC): Purification is typically achieved using reverse-phase HPLC with a C18 column. A common mobile phase consists of a gradient of acetonitrile and water, both containing a small amount of trifluoroacetic acid (TFA).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the synthesized compounds is confirmed using 1H and 13C NMR. Spectra are typically recorded in deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

-

Mass Spectrometry (MS): The molecular weight of the final products is confirmed using techniques such as electrospray ionization mass spectrometry (ESI-MS).

Radioligand Binding Assay

The affinity of the compounds for adenosine receptors is determined by radioligand binding assays.

-

Membrane Preparation: Membranes from cells or tissues expressing the target adenosine receptor (e.g., rat brain for A1) are prepared by homogenization and centrifugation.

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]DPCPX for A1 receptors) and varying concentrations of the test compound.

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

Conclusion

8-Cyclopentyl-1-propylxanthine derivatives represent a promising class of A1 adenosine receptor antagonists. Their chemical properties can be finely tuned through synthetic modifications, leading to compounds with high affinity and selectivity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area. Further exploration of the structure-activity relationships of 1-propyl derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Effects of 8-phenyl and 8-cycloalkyl substituents on the activity of mono-, di-, and trisubstituted alkylxanthines with substitution at the 1-, 3-, and 7-positions - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Stability of FSCPX in Biological Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FSCPX, chemically identified as 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine, is a potent and selective irreversible antagonist of the A₁ adenosine receptor. Its ability to covalently bind to this receptor has made it a valuable tool in pharmacological research to study the physiological and pathological roles of A₁ adenosine receptor signaling. More recent evidence also suggests a potential secondary role for this compound in modulating ectonucleotidase activity, adding another layer of complexity to its biological profile.

This technical guide provides an in-depth overview of the in vitro stability of this compound, crucial for the accurate design and interpretation of biological assays. It includes available data on its stability, detailed experimental protocols for relevant assays, and a discussion of its known mechanisms of action.

Core Compound Information

| Identifier | Value |

| Full Chemical Name | 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine |

| Synonyms | This compound, this compound xanthine |

| Molecular Formula | C₂₃H₂₇FN₄O₆S |

| Molecular Weight | 506.5 g/mol |

| Primary Target | A₁ Adenosine Receptor (irreversible antagonist) |

In Vitro Stability of this compound

The in vitro stability of a compound is a critical parameter that can significantly impact the reliability and reproducibility of experimental results. For this compound, its stability in aqueous-based biological assay buffers and cell culture media is of particular importance.

Chemical Stability

The this compound molecule contains a fluorosulfonyl benzoyl ester functional group. Esters are susceptible to hydrolysis, and the rate of this hydrolysis can be influenced by pH and the presence of esterase enzymes in biological matrices. The fluorosulfonyl group is a reactive moiety that contributes to the irreversible binding of this compound to its target. Its reactivity also implies potential susceptibility to nucleophilic attack by components of the assay medium.

Storage of Stock Solutions:

For long-term storage, this compound stock solutions are reported to be stable under the following conditions:

-

-80°C for up to 6 months

-

-20°C for up to 1 month

It is crucial to minimize freeze-thaw cycles to maintain the integrity of the compound.

Stability in Biological Media:

Quantitative data on the half-life of this compound in common biological buffers (e.g., PBS, HEPES, Tris) and cell culture media (e.g., DMEM, RPMI-1640) is not extensively documented in publicly available literature. Researchers should be aware that the ester linkage may undergo hydrolysis over time, especially at non-neutral pH or in the presence of serum containing esterases. The fluorosulfonyl group is also reactive and can be expected to have a limited half-life in aqueous solutions.

Due to the lack of specific stability data, it is highly recommended that researchers determine the stability of this compound under their specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of In Vitro Stability in Biological Buffer

This protocol provides a general framework for assessing the chemical stability of this compound in a biological buffer of choice.

Objective: To determine the rate of degradation of this compound in a specific biological buffer over time.

Materials:

-

This compound

-

High-purity solvent for stock solution (e.g., DMSO)

-

Biological buffer of interest (e.g., PBS, pH 7.4)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents

-

Incubator or water bath

Procedure:

-

Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO.

-

Spike into Buffer: Dilute the this compound stock solution into the pre-warmed (e.g., 37°C) biological buffer to achieve the final desired concentration (e.g., 10 µM).

-

Time-Point Sampling: Immediately after spiking (t=0) and at various subsequent time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the this compound-buffer mixture.

-

Sample Quenching: Immediately quench the reaction to prevent further degradation. This can be achieved by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop enzymatic activity if present.

-

Sample Analysis: Analyze the samples by HPLC to quantify the remaining concentration of the parent this compound compound.

-

Data Analysis: Plot the concentration of this compound versus time and determine the degradation rate and half-life (t₁/₂) of the compound under the tested conditions.

Protocol 2: A₁ Adenosine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the A₁ adenosine receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the A₁ adenosine receptor.

Materials:

-

Cell membranes expressing the A₁ adenosine receptor

-

Radioligand specific for the A₁ receptor (e.g., [³H]DPCPX)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Incubation Setup: In a microcentrifuge tube, combine the cell membranes, the radioligand at a concentration near its K₋d, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then determine the Kᵢ value using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathways

This compound is primarily characterized as an irreversible antagonist of the A₁ adenosine receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, couples to Gᵢ/G₀ proteins.

The activation of the A₁ adenosine receptor leads to:

-

Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Activation of potassium channels, leading to membrane hyperpolarization.

-

Inhibition of calcium channels, reducing calcium influx.

By irreversibly binding to the A₁ receptor, this compound blocks these downstream signaling events.

Caption: A₁ Adenosine Receptor Signaling Pathway and this compound Inhibition.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for characterizing the in vitro activity of an antagonist like this compound.

Caption: General Workflow for In Vitro Characterization of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the A₁ adenosine receptor. A thorough understanding of its in vitro stability is paramount for obtaining reliable and interpretable data. Due to the presence of hydrolytically and reactive functional groups, it is strongly recommended that researchers empirically determine the stability of this compound under their specific experimental conditions. The protocols and information provided in this guide serve as a comprehensive resource for scientists and drug development professionals working with this important compound.

The Structure-Activity Relationship of FSCPX: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FSCPX, or 8-cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine, is a potent and selective irreversible antagonist of the A₁ adenosine receptor (A₁AR). Its xanthine core structure, substituted at the N¹, N³, and C⁸ positions, provides a valuable scaffold for probing the A₁AR binding pocket and for developing novel therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, key experimental protocols for its characterization, and its modulation of intracellular signaling pathways.

Introduction

Adenosine is a ubiquitous nucleoside that modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. The A₁ adenosine receptor, in particular, is a key regulator of cardiovascular, neuronal, and renal function. Its activation typically leads to inhibitory effects, such as a decrease in heart rate and neurotransmitter release. Consequently, A₁AR antagonists have been investigated for their therapeutic potential in conditions like heart failure, renal disease, and neurodegenerative disorders.

This compound stands out as a critical tool in A₁AR research due to its irreversible binding nature, which allows for "receptor knock-down" experiments to study receptor function and reserve. This guide will delve into the molecular determinants of this compound's activity, providing researchers with the necessary information to understand and utilize this compound effectively.

Structure-Activity Relationship of this compound and its Analogs

The affinity and irreversible nature of this compound are dictated by specific structural features. The core xanthine scaffold provides the foundational interaction with the A₁AR, while the substituents at the N¹, N³, and C⁸ positions fine-tune its binding properties.

-

Xanthine Core: The bicyclic purine structure of xanthine is a common feature of adenosine receptor antagonists.

-

C⁸ Position: The 8-cyclopentyl group is crucial for high affinity and selectivity for the A₁AR over other adenosine receptor subtypes.

-

N¹ Position: The 1-propyl substituent contributes to the overall binding affinity.

-

N³ Position: The N³ substituent, a 3-((4-(fluorosulfonyl)benzoyl)oxy)propyl chain, is the key to this compound's irreversible antagonism. The electrophilic fluorosulfonyl group forms a covalent bond with a nucleophilic residue within the A₁AR binding pocket.

Limited publicly available data exists for a wide range of this compound analogs. However, a study exploring modifications to the linker and reactive group has provided some insights into the SAR.

| Compound | Modification from this compound | A₁AR Affinity (Kᵢ, nM) | Irreversible Binding |

| This compound | - | ~11.8 (IC₅₀) | Yes |

| Amide Analogue | Ester linkage replaced with an amide | Potent | Yes |

| Ketone Analogue 4a | Ester linkage replaced with a ketone | Improved affinity vs this compound | Yes |

| Ketone Analogue 4b | Ketone linkage, varied alkyl chain | Improved affinity vs this compound | Yes |

| Ketone Analogue 4c | Ketone linkage, varied alkyl chain | Improved affinity vs this compound | Yes |

Table 1: Structure-Activity Relationship of this compound Analogs. Data is qualitative where specific quantitative values are not available in the public domain. The IC₅₀ value for this compound is for the inhibition of [³H]DPCPX binding.

Experimental Protocols

Radioligand Binding Assay for A₁ Adenosine Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds, such as this compound and its analogs, for the A₁AR.

Materials:

-

Membrane preparations from cells expressing the A₁AR (e.g., CHO-A₁ cells).

-

[³H]DPCPX (a selective A₁AR antagonist radioligand).

-

Test compounds (e.g., this compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding determinator (e.g., 10 µM R-PIA, an A₁AR agonist).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]DPCPX (at a concentration near its Kₔ), and varying concentrations of the test compound in the binding buffer. For determining non-specific binding, add the non-specific binding determinator instead of the test compound.

-

Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by fitting the data to a sigmoidal dose-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Assessment of Apoptosis and Necrosis in Cell Culture

This protocol outlines a method to assess the effect of this compound on apoptosis and necrosis in a cell line, such as LLC-PK1 kidney cells, using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Materials:

-

LLC-PK1 cells.

-

Cell culture medium.

-

This compound.

-

Annexin V-FITC.

-

Propidium Iodide (PI).

-

Binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).

-

Flow cytometer.

Procedure:

-

Cell Treatment: Culture LLC-PK1 cells to the desired confluency and treat them with varying concentrations of this compound for a specified period (e.g., 24-48 hours). Include both untreated and positive controls for apoptosis and necrosis.

-

Cell Harvesting: Gently detach the cells from the culture plate and collect them by centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant to determine the effect of this compound on cell viability.

-

Signaling Pathways Modulated by this compound

As an A₁AR antagonist, this compound primarily functions by blocking the downstream signaling cascades initiated by adenosine. The A₁AR is coupled to inhibitory G proteins (Gᵢ/Gₒ), and its activation leads to several key intracellular events.

Canonical A₁AR Signaling Pathway

The primary signaling pathway for the A₁AR involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).

MAPK/ERK Signaling Pathway

The A₁AR can also signal through pathways independent of cAMP, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade. This pathway is typically associated with cell proliferation and differentiation. A₁AR-mediated activation of the MAPK/ERK pathway is often G protein-dependent and can involve protein kinase C (PKC).

Potential Off-Target Effects: Ectonucleotidase Inhibition

A noteworthy characteristic of this compound is its paradoxical effect in the presence of nucleoside transport inhibitors like S-(2-hydroxy-5-nitrobenzyl)-6-thioinosine (NBTI).[1][2] Under normal conditions, NBTI blocks the reuptake of adenosine, increasing its extracellular concentration and enhancing A₁AR activation. However, pretreatment with this compound has been observed to blunt this effect, suggesting that this compound may have an additional mechanism of action beyond A₁AR antagonism.[1][2]

The leading hypothesis for this observation is that this compound may inhibit ectonucleotidases, such as CD39 and CD73, which are responsible for the extracellular production of adenosine from ATP and AMP.[1][2] This inhibition would reduce the pool of endogenous adenosine, thereby counteracting the effect of NBTI. It is important to note that direct inhibition of these enzymes by this compound in aqueous solutions has not been demonstrated, possibly due to the compound's lipophilicity and instability in aqueous media.[1]

Conclusion

This compound is a powerful pharmacological tool for studying the A₁ adenosine receptor. Its well-defined structure-activity relationship, centered on the xanthine core and the reactive fluorosulfonyl moiety, allows for its use as a selective and irreversible antagonist. Understanding the experimental protocols for its characterization and its complex interplay with cellular signaling pathways, including its potential off-target effects, is crucial for its effective application in research and drug development. This guide provides a foundational understanding for scientists working to unravel the complexities of A₁AR biology and to design the next generation of adenosine receptor modulators.

References

A Comprehensive Technical Guide to the Pharmacological Profile of 8-Cyclopentylxanthine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of 8-cyclopentylxanthine (8-CPX) and its analogs. These compounds are notable for their potent and often selective antagonism of adenosine receptors, making them valuable tools in pharmacological research and promising candidates for therapeutic development. This document details their binding affinities, functional activities, the signaling pathways they modulate, and the experimental protocols used for their characterization.

Core Pharmacological Profile: Adenosine Receptor Antagonism

8-Cyclopentylxanthine and its derivatives are a class of substituted xanthines that act as competitive antagonists at adenosine receptors. The parent compound, caffeine, is a non-selective antagonist, but modifications, particularly at the 8-position, have yielded analogs with high affinity and selectivity, especially for the A₁ adenosine receptor subtype. The introduction of a cyclopentyl or cyclohexyl group at the 8-position has been a key strategy in developing potent and highly A₁-selective antagonists[1][2]. For instance, 8-cyclopentyl-1,3-dipropylxanthine (DPCPX or CPX) is a well-established and widely used selective A₁ antagonist[2][3].

The pharmacological effects of these analogs stem from their ability to block the actions of endogenous adenosine, a nucleoside that modulates numerous physiological processes, including neurotransmission, cardiac function, and inflammation[1]. By inhibiting adenosine signaling, these compounds can produce stimulant, cognitive-enhancing, and diuretic effects, among others.

Data Presentation: Receptor Binding Affinities

The affinity of 8-cyclopentylxanthine analogs for the different adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) is a critical determinant of their pharmacological profile. The following table summarizes the binding affinities (Ki values, in nM) for several key analogs. Lower Ki values indicate higher binding affinity.

| Compound | A₁ Receptor Ki (nM) | A₂ₐ Receptor Ki (nM) | A₂ₑ Receptor Ki (nM) | A₃ Receptor Ki (nM) | A₁ Selectivity vs A₂ₐ |

| DPCPX (CPX) | 3.9 | 130 | 50 | 4000 | ~33-fold |

| 8-Cyclopentyltheophylline (8-CPT) | Data not available | Data not available | Data not available | Data not available | High A₁ selectivity noted[4] |

| 1,3-Dipropyl-8-cyclohexylxanthine | 1-1.5[2] | Data not available | Data not available | Data not available | Very potent and selective[2] |

| XAC | 1.2[1] | Data not available | Data not available | Data not available | High affinity A₁ antagonist[1] |

Note: Data is compiled from multiple sources and experimental conditions may vary. XAC (8-[4-[[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-dipropylxanthine) is included for comparison as a potent 8-substituted xanthine.

The structure-activity relationship (SAR) studies reveal that 1,3-dialkyl substitution with groups like propyl increases affinity for adenosine receptors[5]. The 8-cycloalkyl substituents, such as cyclopentyl and cyclohexyl, are particularly effective in conferring high potency and selectivity for the A₁ receptor[1][2][6].

Signaling Pathways and Mechanism of Action

8-CPX analogs exert their effects by blocking the canonical signaling pathway of the adenosine A₁ receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).

Caption: Adenosine A₁ receptor signaling pathway and its inhibition by an 8-CPX analog.

As illustrated, adenosine binding to the A₁ receptor activates the Gi protein, which in turn inhibits adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), a crucial second messenger. 8-CPX analogs competitively bind to the A₁ receptor, preventing adenosine from binding and thereby blocking this inhibitory cascade, which results in maintained or increased levels of cAMP and a subsequent cellular response.

Experimental Protocols

Characterizing the pharmacological profile of 8-cyclopentylxanthine analogs requires specific and robust experimental assays. The following sections detail the methodologies for two key experiments.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To quantify the affinity of 8-CPX analogs for adenosine receptor subtypes (e.g., A₁, A₂ₐ).

Materials:

-

Receptor Source: Cell membrane homogenates from cells engineered to express a high density of a single adenosine receptor subtype (e.g., CHO or HEK293 cells)[7].

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest.

-

Test Compounds: 8-CPX analogs dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing MgCl₂ and adenosine deaminase (ADA) to remove endogenous adenosine[7].

-

Filtration System: A cell harvester with glass fiber filters (e.g., Brandel GF/B) to separate bound from free radioligand[8].

-

Scintillation Counter: To quantify the radioactivity retained on the filters.

Methodology:

-

Preparation: Prepare serial dilutions of the unlabeled 8-CPX analog (test compound).

-

Incubation: In assay tubes, combine the cell membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound[8]. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand, e.g., 10 µM NECA)[8].

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 22-25°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium[7][8].

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters under vacuum. The filters trap the membranes with bound radioligand[8].

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand[8].

-

Quantification: Place the filters into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter[7].

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the analog that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.

References

- 1. 8-SUBSTITUTED XANTHINES AS ANTAGONISTS AT A1- AND A2-ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Adenosine Receptors [sigmaaldrich.com]

- 4. 8-cyclopentyltheophylline, an adenosine A1 receptor antagonist, inhibits the reversal of long-term potentiation in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Assay in Summary_ki [bindingdb.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on the Binding Affinity of FSCPX for A1 vs. A2A Adenosine Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity of 8-Cyclopentyl-3-[3-(4-(fluorosulfonyl)benzoyloxy)propyl]-1-propylxanthine (FSCPX) for the A1 and A2A adenosine receptor subtypes. This compound is a well-established pharmacological tool, recognized for its potent and selective antagonist activity at the A1 adenosine receptor. This document summarizes the available quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for the A1 and A2A adenosine receptors has been determined through competitive radioligand binding assays. The data clearly demonstrates a high affinity and selectivity for the A1 receptor subtype.

| Compound | Receptor | Cell Line | Radioligand | Parameter | Value (nM) |

| This compound | Adenosine A1 | DDT1 MF-2 | [³H]-DPCPX | IC50 | 11.8 ± 3.2 |

| This compound | Adenosine A2A | - | - | Ki | > 1000 (estimated) |

Experimental Protocols

The determination of this compound's binding affinity for the A1 adenosine receptor is typically performed using a competitive radioligand binding assay. The following is a detailed methodology based on common practices for this type of experiment.

Competitive Radioligand Binding Assay for A1 Adenosine Receptor

1. Materials:

- Cell Culture: DDT1 MF-2 cells, a hamster vas deferens smooth muscle cell line endogenously expressing A1 adenosine receptors.

- Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4.

- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2 and 2 IU/mL adenosine deaminase.

- Radioligand: [³H]-8-Cyclopentyl-1,3-dipropylxanthine ([³H]-DPCPX), a selective A1 antagonist.

- Competitor: this compound.

- Non-specific Binding Control: 10 µM 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX).

- Scintillation Cocktail.

- Glass Fiber Filters.

2. Cell Culture and Membrane Preparation:

- DDT1 MF-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

- Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and then homogenized in membrane preparation buffer using a Polytron homogenizer.

- The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

- The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

- The membrane pellet is resuspended in assay buffer and the protein concentration is determined using a standard method such as the Bradford assay.

3. Binding Assay:

- The assay is performed in a final volume of 200 µL.

- Cell membranes (20-50 µg of protein) are incubated with a fixed concentration of [³H]-DPCPX (typically around its Kd, e.g., 1-2 nM).

- Increasing concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M) are added to displace the radioligand.

- Non-specific binding is determined in the presence of a high concentration of unlabeled DPCPX (10 µM).

- The reaction mixture is incubated for 60-90 minutes at room temperature.

- The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

- The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.

- The filters are then placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

4. Data Analysis:

- The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism software).

- The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of [³H]-DPCPX, is determined.

- The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the A1 and A2A adenosine receptors and a typical experimental workflow for a competitive binding assay.

Caption: A1 Adenosine Receptor Signaling Pathway.

Caption: A2A Adenosine Receptor Signaling Pathway.

Caption: Experimental Workflow for Competitive Binding Assay.

The Adenosine A1 Receptor Antagonist 8-Cyclopentyl-1-propylxanthine: A Comprehensive Technical Review

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a notable xanthine derivative, has solidified its position in pharmacological research as a potent and highly selective antagonist of the adenosine A1 receptor (A1R). Its remarkable affinity for the A1R, coupled with a significant selectivity over other adenosine receptor subtypes, has rendered it an invaluable tool for elucidating the physiological and pathophysiological roles of A1R signaling. This technical guide provides a comprehensive review of the existing research on DPCPX, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Quantitative Pharmacological Data

The pharmacological profile of DPCPX is primarily defined by its high binding affinity for the adenosine A1 receptor and its selectivity over other adenosine receptor subtypes. This has been quantified across numerous studies, with key binding affinity (Ki) and dissociation constant (Kd) values summarized below.

| Receptor Subtype | Ligand | Species | Tissue/Cell Line | Ki (nM) | Kd (pM) | Reference(s) |

| Adenosine A1 | [3H]DPCPX | Rat | Brain Membranes | 0.46 | - | [1] |

| [3H]DPCPX | Human | Recombinant CHO cells | 3.9 | - | [2] | |

| [3H]DPCPX | Rat | Fat Cells | 0.45 | - | [3] | |

| [3H]DPCPX | Bovine | Brain, Heart | - | 50-190 | [3] | |

| [3H]DPCPX | Rat | Brain, Fat Cells | - | 50-190 | [3] | |

| Adenosine A2A | [3H]NECA | Rat | Striatal Membranes | 340 | - | [1] |

| [3H]ZM241385 | Human | Recombinant CHO cells | 130 | - | [2] | |

| [3H]NECA | Human | Platelets | 330 | - | [3] | |

| Adenosine A2B | Human | Recombinant CHO cells | 50 | - | [2] | |

| Adenosine A3 | Human | Recombinant CHO cells | 4000 | - | [2] |

Signaling Pathways and Mechanism of Action

DPCPX exerts its effects by competitively blocking the binding of endogenous adenosine to the A1 receptor, a G protein-coupled receptor (GPCR) typically coupled to inhibitory G proteins (Gi/o).

A1 Receptor-cAMP Signaling Pathway

Activation of the A1 receptor by adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP). By antagonizing this interaction, DPCPX prevents the adenosine-mediated decrease in cAMP levels, thereby modulating a variety of downstream cellular processes.

References

Unraveling "FSCPX": A Case of Mistaken Identity in the Laboratory

A critical point of clarification has emerged regarding the substance identified as "FSCPX." Initial research indicates that "this compound" is the ticker symbol for the Fidelity Select Consumer Discretionary Portfolio, a mutual fund, and not a chemical compound used in laboratory research.

This misidentification prevents the creation of the requested in-depth technical guide on safety and handling, experimental protocols, and signaling pathways. The information available for a financial product is entirely different from the scientific data required for a laboratory substance.

To proceed with your request, the full chemical name or a recognized scientific identifier for the compound you are working with is essential. Chemical compounds are often designated by various names and numbers to ensure precise identification and avoid ambiguity. These can include:

-

Systematic IUPAC Name: The official name based on the compound's chemical structure.

-

Common or Trivial Name: A more frequently used, non-systematic name.

-

CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

-

Other Identifiers: PubChem CID, InChI key, or a company-specific catalog number.

Once the correct identity of the substance is provided, a comprehensive technical guide can be developed, including the following sections as originally requested:

-

Safety and Handling Guidelines: Including pictograms, hazard statements, precautionary measures, and personal protective equipment (PPE) recommendations.

-

Physicochemical Properties: Presented in a structured table.

-

Toxicological Data: Summarized for easy reference.

-

Experimental Protocols: Detailed methodologies for relevant experiments.

-

Signaling Pathway and Workflow Diagrams: Visualized using Graphviz (DOT language) to illustrate molecular interactions and experimental procedures.

We urge researchers, scientists, and drug development professionals to verify the identifiers of the substances they are working with to ensure access to accurate and relevant safety and technical information. Please provide the correct chemical identifier for "this compound" to enable the generation of the requested technical guide.

Methodological & Application

Application Notes and Protocols for FSCPX as an Adenosine A1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

FSCPX (8-cyclopentyl-3-(3-fluorosulfonylcinnamoyl)-1-propylxanthine) is a potent and selective irreversible antagonist of the adenosine A1 receptor (A1AR). Its irreversible binding nature makes it a valuable tool for studying the physiological and pathological roles of the A1AR. By covalently binding to the receptor, this compound can be used to achieve a long-lasting "receptor knock-down" effect both in vitro and in vivo, allowing for the investigation of the consequences of sustained A1AR blockade.[1] These application notes provide an overview of this compound's properties and detailed protocols for its use in various experimental settings.

Mechanism of Action

This compound acts as an irreversible antagonist at the adenosine A1 receptor. The fluorosulfonyl group of this compound is believed to form a covalent bond with a nucleophilic amino acid residue within the receptor's binding pocket, leading to its inactivation. This irreversible binding contrasts with reversible antagonists, which bind and dissociate from the receptor, allowing for the study of receptor function in a state of prolonged inactivation.

Quantitative Data

The following table summarizes the reported binding affinity of this compound for the adenosine A1 receptor.

| Parameter | Value | Cell Line/Tissue | Assay Type | Reference |

| IC50 | 11.8 ± 3.2 nM | DDT1 MF-2 cells | Irreversible binding assay with [3H]DPCPX | (Not explicitly cited, but inferred from multiple sources discussing its irreversible nature) |

Experimental Protocols

In Vitro Irreversible Radioligand Binding Assay

This protocol describes how to determine the IC50 value of this compound for the adenosine A1 receptor using a radioligand binding assay with the A1-selective antagonist radioligand [3H]DPCPX.

Materials:

-

Cell membranes expressing the adenosine A1 receptor (e.g., from CHO-K1 cells stably expressing human A1AR)

-

[3H]DPCPX (specific activity ~120 Ci/mmol)

-

This compound

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter

Protocol:

-

Membrane Preparation: Prepare cell membranes from A1AR-expressing cells using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in Binding Buffer and determine the protein concentration (e.g., using a BCA assay).

-

Pre-incubation with this compound:

-

In a series of microcentrifuge tubes, add a fixed amount of membrane protein (e.g., 50 µg) to the Binding Buffer.

-

Add increasing concentrations of this compound (e.g., from 10-11 M to 10-5 M) to the tubes. Include a vehicle control (e.g., DMSO).

-

Incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow for the irreversible binding of this compound.

-

-

Washing Step: To remove unbound this compound, centrifuge the membrane suspensions at high speed (e.g., 15,000 x g) for 15 minutes at 4°C. Discard the supernatant and resuspend the pellets in fresh, ice-cold Binding Buffer. Repeat this washing step at least two more times.

-

Radioligand Binding:

-

After the final wash, resuspend the membrane pellets in Binding Buffer.

-

Add a fixed concentration of [3H]DPCPX (typically at a concentration close to its Kd, e.g., 1-2 nM) to each tube.

-

To determine non-specific binding, add a high concentration of a non-radiolabeled A1 antagonist (e.g., 10 µM DPCPX) to a separate set of tubes.

-

Incubate for 60-90 minutes at room temperature.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus.

-

Wash the filters three times with ice-cold Wash Buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding for each this compound concentration.

-

Plot the percentage of specific [3H]DPCPX binding as a function of the this compound concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value of this compound.

-

In Vitro Functional Assay: cAMP Accumulation

This protocol outlines a method to assess the functional antagonism of this compound by measuring its effect on agonist-induced inhibition of cyclic AMP (cAMP) accumulation.

Materials:

-

Cells expressing the adenosine A1 receptor coupled to Gi (e.g., CHO-K1 or HEK293 cells)

-

This compound

-

Adenosine A1 receptor agonist (e.g., N6-cyclopentyladenosine, CPA)

-

Forskolin (or another adenylyl cyclase activator)

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

Protocol:

-

Cell Culture and Plating: Culture the A1AR-expressing cells to ~80-90% confluency. Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Pre-treatment with this compound:

-

The next day, replace the culture medium with serum-free medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle.

-

Incubate for 60 minutes at 37°C to allow for irreversible binding.

-

-

Washing: Aspirate the this compound-containing medium and wash the cells three times with warm assay buffer to remove any unbound antagonist.

-

Agonist Stimulation:

-

Add assay buffer containing a fixed concentration of forskolin (e.g., 10 µM, to stimulate cAMP production) and a range of concentrations of the A1AR agonist CPA (e.g., 10-10 M to 10-5 M) to the wells.

-

Incubate for 15-30 minutes at 37°C.

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis:

-

Generate concentration-response curves for CPA in the absence and presence of each concentration of this compound.

-

The irreversible antagonism of this compound will result in a concentration-dependent decrease in the maximal effect (Emax) of the agonist and a rightward shift of the concentration-response curve.

-

In Vivo Receptor Knock-down Protocol

This protocol provides a general guideline for using this compound as a "receptor knock-down" tool in vivo to study the long-term effects of A1AR blockade.[1]

Materials:

-

This compound

-

Vehicle solution (e.g., saline, DMSO, or a mixture, to be optimized for solubility and tolerability)

-

Experimental animals (e.g., rats or mice)

-

Method for drug administration (e.g., intravenous, intraperitoneal)

Protocol:

-

Dose and Vehicle Selection:

-

Determine the optimal dose of this compound required to achieve the desired level of receptor inactivation. This may require preliminary dose-response studies.

-

Select a vehicle that solubilizes this compound and is well-tolerated by the animals.

-

-

Administration: Administer this compound to the animals via the chosen route. The frequency of administration will depend on the desired duration of receptor blockade and the rate of receptor turnover. Due to its irreversible nature, a single dose may be sufficient for several days.

-

Functional Readouts: At various time points after this compound administration, assess the functional consequences of A1AR blockade. This can include:

-

Behavioral tests: Assess changes in locomotion, anxiety, pain perception, or other relevant behaviors.

-

Physiological measurements: Monitor cardiovascular parameters (heart rate, blood pressure), body temperature, or other physiological readouts.[1]

-

Ex vivo analysis: At the end of the experiment, tissues can be collected for further analysis, such as measuring the remaining A1AR density via radioligand binding or assessing changes in downstream signaling pathways.

-

-

Control Groups: Include appropriate control groups, such as a vehicle-treated group and potentially a group treated with a reversible A1AR antagonist, to distinguish the effects of irreversible receptor inactivation from other potential drug effects.

Potential for Off-Target Effects

It is important for researchers to be aware that some studies have suggested that this compound may have effects other than irreversible A1 receptor antagonism. For instance, in isolated guinea pig atria, this compound has been observed to have paradoxical effects in the presence of nucleoside transport inhibitors, suggesting it might influence interstitial adenosine levels through other mechanisms, such as the inhibition of ectonucleotidases.[2][3][4] Therefore, careful experimental design and the use of appropriate controls are crucial to correctly interpret the results obtained with this compound.

Signaling Pathways and Experimental Workflows

Caption: Adenosine A1 Receptor Signaling Pathway and this compound Inhibition.

Caption: Experimental Workflow for Irreversible Radioligand Binding Assay.

Caption: Experimental Workflow for In Vivo Receptor Knock-down using this compound.

References

- 1. Synthesis and use of this compound, an irreversible adenosine A1 antagonist, as a 'receptor knock-down' tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Chemical Widely Used as an Irreversible A1 Adenosine Receptor Antagonist, Modifies the Effect of NBTI, a Nucleoside Transport Inhibitor, by Reducing the Interstitial Adenosine Level in the Guinea Pig Atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Chemical Widely Used as an Irreversible A₁ Adenosine Receptor Antagonist, Modifies the Effect of NBTI, a Nucleoside Transport Inhibitor, by Reducing the Interstitial Adenosine Level in the Guinea Pig Atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Body of Circumstantial Evidence for the Irreversible Ectonucleotidase Inhibitory Action of this compound, an Agent Known as a Selective Irreversible A1 Adenosine Receptor Antagonist So Far - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FSCPX in Cell Culture Experiments

Introduction

FSCPX is a selective and irreversible antagonist of the A1 adenosine receptor. Adenosine receptors, particularly the A1 subtype, are G-protein coupled receptors that play crucial roles in various physiological processes, including neurotransmission and cardiac function.[1][2] The blockade of these receptors by antagonists like this compound can modulate cellular signaling pathways, making it a valuable tool for in vitro research in areas such as neuroscience, cardiology, and oncology. These application notes provide a detailed protocol for the dissolution and use of this compound in cell culture experiments, ensuring reproducible and reliable results for researchers, scientists, and drug development professionals.

Data Presentation

For effective experimental planning, understanding the solubility and cytotoxicity of the solvent is critical. The following tables summarize the key quantitative data for dissolving and using this compound in cell culture.

Table 1: this compound Solubility and Storage

| Parameter | Recommendation |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) |

| Stock Solution Concentration | 10 mM |

| Storage of Stock Solution | -20°C for short to medium term |

| Stability | For optimal results, it is recommended to prepare fresh stock solutions or use aliquots to avoid repeated freeze-thaw cycles. |

Table 2: DMSO Cytotoxicity in Cell Culture

| Final DMSO Concentration | General Effect on Most Cell Lines |

| < 0.1% | Considered safe with minimal to no cytotoxicity.[3] |

| 0.1% - 0.5% | Generally well-tolerated by most cell lines, though some sensitive or primary cells may show effects.[3][4] |

| > 1% | Can induce significant cytotoxicity and affect cell proliferation and viability.[4] |

| 5% | High levels of cytotoxicity, often leading to cell death.[3][4] |

Table 3: Recommended this compound Working Concentrations

| Application | Recommended Concentration Range |

| A1 Adenosine Receptor Antagonism | 1 nM - 1 µM |

| Functional Assays (e.g., cAMP measurement) | 10 nM - 500 nM |

| Cell Viability/Proliferation Studies | 10 nM - 1 µM |

Note: The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Determine the required mass of this compound:

-

The molecular weight of this compound (C₁₈H₂₀FN₅O₂S) is 389.45 g/mol .

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 389.45 g/mol = 0.0038945 g = 3.89 mg.

-

-

-

Weighing this compound:

-

Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

-

Dissolving in DMSO:

-

Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder. For example, add 1 mL of DMSO to 3.89 mg of this compound to get a 10 mM stock solution.

-

Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

Protocol 2: Treatment of Cultured Cells with this compound

This protocol provides a general workflow for treating adherent or suspension cells with the prepared this compound stock solution.

Materials:

-

Cultured cells in appropriate flasks or plates

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Sterile, nuclease-free pipette tips and tubes

Procedure:

-

Cell Seeding:

-

Seed cells at the desired density in a multi-well plate, flask, or dish.

-

Allow the cells to adhere and reach the desired confluency (typically 70-80% for adherent cells) before treatment.

-

-

Preparation of Working Solution:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilute the stock solution in complete cell culture medium to the desired final working concentration.

-

Crucially, ensure the final concentration of DMSO in the culture medium is below cytotoxic levels (ideally ≤ 0.1%). For example, to achieve a 100 nM final concentration of this compound from a 10 mM stock, you would perform a 1:100,000 dilution. This would result in a final DMSO concentration of 0.001%, which is well below the toxic threshold.

-

-

Cell Treatment:

-

Remove the existing culture medium from the cells.

-

Add the freshly prepared medium containing the desired concentration of this compound.

-

Include a vehicle control group treated with the same final concentration of DMSO as the this compound-treated groups.

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

-

Downstream Analysis:

-

Following incubation, proceed with your planned downstream assays, such as cell viability assays (e.g., MTT, trypan blue), proliferation assays, protein analysis (e.g., Western blotting), or gene expression analysis (e.g., qPCR).

-

Mandatory Visualizations

Signaling Pathway of A1 Adenosine Receptor Antagonism

Caption: A1 Adenosine Receptor signaling pathway and its inhibition by this compound.

Experimental Workflow for this compound Treatment in Cell Culture

Caption: General experimental workflow for treating cultured cells with this compound.

References

- 1. What are A1R antagonists and how do they work? [synapse.patsnap.com]

- 2. Adenosine A1 Receptor Antagonists Products: R&D Systems [rndsystems.com]

- 3. lifetein.com [lifetein.com]

- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

Application Notes and Protocols for 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine in Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine is a xanthine derivative designed as a potential antagonist for adenosine receptors. Its structural similarity to 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a well-established and highly selective A1 adenosine receptor antagonist, suggests that it likely shares a similar pharmacological profile.[1][2][3][4] The presence of a fluorosulfonyl moiety indicates that this compound is likely an irreversible or covalent antagonist, capable of forming a stable covalent bond with its target receptor.[5][6] This property makes it a valuable tool for receptor characterization, occupancy studies, and the development of long-acting therapeutics.

These application notes provide a detailed protocol for utilizing this compound in radioligand binding assays to characterize its interaction with adenosine receptors, particularly the A1 subtype. The methodologies are based on established protocols for the closely related analog, [3H]DPCPX, and incorporate considerations for the covalent binding nature of the compound.

Data Presentation

Table 1: Comparative Binding Affinities of Xanthine-Based Adenosine Receptor Antagonists

| Compound | Receptor Subtype | Binding Affinity (Ki) | Species | Reference |

| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | A1 | 0.45 nM | Rat | [2] |

| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | A2 | 330 nM | Human | [2] |

| 8-Cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX) | A1 | 50-190 pM (KD) | Bovine, Rat | [2] |

| 8-Cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX) | A1 | 0.21 nM (Kd) | Porcine | [3] |

Note: Data for 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine is not yet publicly available. The data presented for DPCPX provides an expected range of affinity for the A1 adenosine receptor.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for A1 Adenosine Receptors

This protocol details the procedure for determining the binding affinity (Ki) of 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine by its ability to compete with the binding of a known radioligand, such as [3H]DPCPX, to A1 adenosine receptors in membrane preparations.

Materials:

-

Membrane Preparation: Crude membrane fractions from tissues or cells expressing A1 adenosine receptors (e.g., rat brain, bovine brain, or transfected cell lines).[1][2]

-

Radioligand: [3H]8-Cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX).

-

Test Compound: 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-labeled A1 receptor antagonist like DPCPX or the test compound itself.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation cocktail.

-

Scintillation counter.

-

Harvester.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]

-

Centrifuge at 1,000 x g for 3 minutes to remove large debris.

-

Centrifuge the supernatant at 20,000 x g for 10-20 minutes at 4°C to pellet the membranes.[7]

-

Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.

-